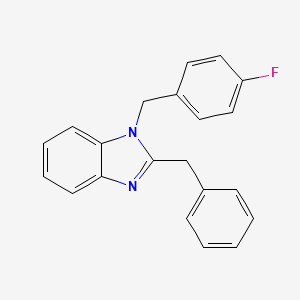![molecular formula C15H20N2O B5598673 3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)
3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinolinol compounds involves complex reactions, highlighting the intricate methods required to construct these molecules. A notable example is the synthesis of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis. This process demonstrates the critical role of spectral analysis in confirming the structure of synthesized compounds (Fatma, Bishnoi, & Verma, 2015).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is often elucidated using various spectroscopic techniques. For instance, the study by Fatma et al. employed DFT theory for molecular geometry and electronic property analysis, indicating the compound's potential for nonlinear optical behavior due to its electronic structure (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
Quinolinol derivatives exhibit a wide range of chemical reactions due to their rich electron system. Abdel-Megid, Abass, and Hassan (2007) explored the reactivity of related compounds with various nucleophilic and electrophilic reagents, leading to the synthesis of diverse heterocyclic quinolinones, demonstrating the compound's versatile reactivity and potential for creating complex molecules (Abdel-Megid, Abass, & Hassan, 2007).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. Studies on similar compounds have revealed that slight modifications in the molecular structure can significantly affect these properties, influencing their practical applications (Barlin & Young, 1971).
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are essential for understanding their behavior in chemical reactions. For example, the study on the basicity of quinolino[7,8-h]quinoline derivatives by Rowlands et al. (2020) provides insight into how substituents affect the molecule's electron distribution and reactivity (Rowlands et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
A study described the synthesis of new quinolinone derivatives through cyclization, including those related to the structure of 3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol. These compounds exhibited phototoxic and cytotoxic activities against leukemia and adenocarcinoma cell lines, highlighting their potential in developing anticancer drugs (Chimichi et al., 2006).
Cytotoxic Activity of Carboxamide Derivatives
Another research effort focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from a related compound. These derivatives showed potent growth inhibitory properties against several cancer cell lines, including murine leukemia and human Jurkat leukemia, underlining the compound's significance in medicinal chemistry (Deady et al., 2003).
Antibacterial Applications
The synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This research points towards the utility of such compounds in developing new antibacterial agents (Asghari et al., 2014).
Heterocyclylquinolinones Synthesis
Research into the reactivity of similar quinolinone compounds led to the convenient synthesis of various heterocyclylquinolinones, exploring their potential in diverse chemical applications and further expanding the chemical utility of the base structure (Abdel-Megid et al., 2007).
Antioxidant Screening
An efficient new route for synthesizing 3-heterocyclylquinolinones showcased the antioxidant screening of the newly synthesized compounds. This research indicates the compound's relevance in studying oxidative stress and potential antioxidant therapies (Hassan et al., 2017).
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-9-6-7-12-14(10(9)2)16-11(3)13(15(12)18)8-17(4)5/h6-7H,8H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKNMNXYNRSWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)
![4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5598609.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)
![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)
![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598655.png)
![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(2-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5598666.png)
![({5-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5598684.png)
methanone](/img/structure/B5598686.png)
